molecular formula C6H5BrIN B15377987 3-Bromo-5-iodo-2-methylpyridine

3-Bromo-5-iodo-2-methylpyridine

Cat. No.: B15377987
M. Wt: 297.92 g/mol
InChI Key: CDTWHUPVPJZGON-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-2-methylpyridine is a halogenated pyridine derivative with bromine and iodine substituents at positions 3 and 5, respectively, and a methyl group at position 2. The presence of both bromine and iodine offers distinct reactivity profiles, enabling sequential functionalization in synthetic pathways.

Properties

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

IUPAC Name

3-bromo-5-iodo-2-methylpyridine

InChI

InChI=1S/C6H5BrIN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3

InChI Key

CDTWHUPVPJZGON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)I)Br

Origin of Product

United States

Biological Activity

3-Bromo-5-iodo-2-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₆H₅BrI
  • Molecular Weight : 297.92 g/mol
  • Structural Features : The compound features two halogen substituents (bromine and iodine) on the pyridine ring, which significantly influence its reactivity and biological interactions.

3-Bromo-5-iodo-2-methylpyridine acts primarily as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a crucial enzyme involved in cellular stress responses and inflammation. The binding of this compound to the active site of p38α MAPK prevents its phosphorylation and subsequent activation, leading to the inhibition of pro-inflammatory cytokine release. This mechanism is particularly relevant in contexts such as cancer therapy and inflammatory diseases .

Biological Activity

The compound has shown significant biological activity across various studies, including:

  • Anti-inflammatory Effects : By inhibiting p38α MAPK, 3-Bromo-5-iodo-2-methylpyridine reduces the release of pro-inflammatory cytokines, which can ameliorate conditions characterized by excessive inflammation.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antibiotics .
  • Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Its interactions with various biomolecules may lead to altered enzyme activities or receptor signaling pathways .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of 3-Bromo-5-iodo-2-methylpyridine against Gram-positive bacteria. The results indicated a significant reduction in bacterial growth when treated with this compound, highlighting its potential as a new antimicrobial agent .
  • Inflammation Modulation :
    • In vitro experiments demonstrated that treatment with 3-Bromo-5-iodo-2-methylpyridine resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its role in modulating inflammatory responses .

Data Table

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of p38α MAPK
AntimicrobialEffective against MRSA
Modulation of CytokinesDecreased TNF-α and IL-6 levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 5-Amino-3-bromo-2-methylpyridine
  • Structure: Bromine at position 3, methyl at position 2, and amino group at position 5.
  • Molecular Formula : C₆H₇BrN₂ .
  • This compound is used in pharmaceutical intermediates but lacks the iodine’s versatility in metal-catalyzed reactions .
(b) 2-Bromo-5-iodopyridin-3-amine
  • Structure : Bromine at position 2, iodine at position 5, and amine at position 3.
  • Molecular Formula : C₅H₄BrIN₂ .
  • Key Differences : The methyl group in the target compound is replaced by an amine, increasing polarity. This derivative is priced at $400/g (1 g scale), reflecting its niche applications in specialized syntheses .
(c) 3-Bromo-5-chloropyridin-2-amine
  • Structure : Chlorine at position 5, bromine at position 3, and amine at position 2.
  • Molecular Formula : C₅H₄BrClN₂ .
  • Key Differences : Chlorine’s lower atomic radius and electronegativity compared to iodine reduce steric hindrance and alter reactivity in nucleophilic substitutions. Reported similarity score: 0.81 .

Halogen-Substituted Analogs

(a) 2-Bromo-3-methylpyridine
  • Structure : Bromine at position 2 and methyl at position 3.
  • Molecular Formula : C₆H₆BrN .
  • Key Differences : Absence of iodine limits utility in multi-step halogen-exchange reactions. Used as a ligand or intermediate in agrochemical synthesis .
(b) 5-Bromo-2-methoxy-3-methylpyridine
  • Structure : Methoxy group at position 2, bromine at position 5, and methyl at position 3.
  • Molecular Formula: C₇H₈BrNO .
  • Key Differences : Methoxy group increases electron density on the pyridine ring, directing electrophilic substitutions to specific positions. Priced at $202.05/g (97% purity) .

Iodo-Substituted Analogs

(a) 2-Amino-5-bromo-3-iodopyridine
  • Structure : Bromine at position 5, iodine at position 3, and amine at position 2.
  • Synthetic Route: Synthesized via sequential bromination and iodination of 2-aminopyridine .
  • Key Differences: The amino group at position 2 enhances solubility in polar solvents, unlike the methyl group in the target compound.
(b) 5-Bromo-3-iodopyridin-2-ol
  • Structure : Hydroxyl group at position 2, bromine at position 5, and iodine at position 3.
  • Key Differences : The hydroxyl group enables hydrogen bonding, making this derivative suitable for crystal engineering and supramolecular chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Reference
3-Bromo-5-iodo-2-methylpyridine C₆H₅BrIN 298.02 g/mol Br (3), I (5), CH₃ (2) Cross-coupling reactions, drug design N/A
5-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ 187.05 g/mol Br (3), CH₃ (2), NH₂ (5) Pharmaceutical intermediates
2-Bromo-5-iodopyridin-3-amine C₅H₄BrIN₂ 298.91 g/mol Br (2), I (5), NH₂ (3) High-cost specialty synthesis
3-Bromo-5-chloropyridin-2-amine C₅H₄BrClN₂ 223.36 g/mol Br (3), Cl (5), NH₂ (2) Similarity score: 0.81
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 g/mol Br (2), CH₃ (3) Agrochemical intermediates
5-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO 202.05 g/mol Br (5), CH₃ (3), OCH₃ (2) Electron-rich ring for electrophiles

Key Research Findings

  • Reactivity : The iodine in 3-bromo-5-iodo-2-methylpyridine facilitates selective cross-coupling at position 5, while bromine allows subsequent functionalization at position 3 .
  • Thermal Stability: Methyl groups at position 2 enhance steric protection, improving thermal stability compared to amino-substituted analogs .
  • Cost Considerations : Iodo-substituted pyridines are generally more expensive than bromo- or chloro-derivatives due to iodine’s scarcity and handling challenges .

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